1,4-Bis(bromomethyl)naphthalene

Beschreibung

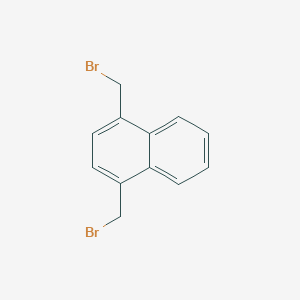

1,4-Bis(bromomethyl)naphthalene is an organic compound with the molecular formula C12H10Br2. It is a derivative of naphthalene, where two bromomethyl groups are attached to the 1 and 4 positions of the naphthalene ring. This compound is known for its applications in organic synthesis and material science due to its reactivity and structural properties .

Eigenschaften

IUPAC Name |

1,4-bis(bromomethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHZQZOMHXNQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=CC=C(C2=C1)CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343905 | |

| Record name | 1,4-Bis(bromomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58791-49-4 | |

| Record name | 1,4-Bis(bromomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Bis(bromomethyl)naphthalene (contains ca. 23% isomer) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Photochemical Initiation

The most extensively documented method involves the radical bromination of 1,4-dimethylnaphthalene using NBS under photochemical conditions. This approach leverages ultraviolet (UV) light to generate bromine radicals, which selectively abstract hydrogen atoms from the methyl groups of the substrate.

Reaction Conditions and Optimization

In a representative procedure, 1,4-dimethylnaphthalene is dissolved in benzene with a stoichiometric excess of NBS (2.2 equivalents). The mixture is irradiated with light filtered to wavelengths ≥390 nm using a glass filter (e.g., Toshiba L-39). The exclusion of shorter wavelengths minimizes side reactions, such as solvent decomposition or over-bromination. After 24 hours at 20°C, the solvent is partially distilled, and the precipitated succinimide byproduct is removed via filtration. The crude product is purified by recrystallization, yielding 1,4-bis(bromomethyl)naphthalene in 100% conversion and 100% isolated yield.

Key Parameters:

-

Solvent: Benzene is preferred due to its inertness under UV light and high solubility for NBS.

-

Wavelength: Irradiation at ≥390 nm ensures selective bromination without degrading the aromatic core.

-

Temperature: Mild conditions (20°C) prevent thermal decomposition of intermediates.

Mechanistic Insights

The reaction proceeds via a radical chain mechanism:

-

Initiation: UV light cleaves NBS into bromine radicals () and succinimidyl radicals.

-

Propagation: Bromine radicals abstract hydrogen from the methyl group, generating a benzylic radical.

-

Bromine Transfer: The benzylic radical reacts with NBS, yielding the brominated product and regenerating .

The use of benzene avoids hydrogen donation to radicals, which could terminate the chain prematurely.

Thermal Initiation with Azobisisobutyronitrile (AIBN)

An alternative approach employs AIBN as a thermal radical initiator in lieu of photochemical activation. While this method is less common for naphthalene derivatives, it has been validated for analogous benzyl brominations.

Procedure and Yield

In a typical protocol, 1,4-dimethylnaphthalene and NBS (2.0 equivalents) are refluxed in carbon tetrachloride (CCl₄) with catalytic AIBN (0.1 equivalents). After 8 hours, the mixture is cooled, filtered, and concentrated. The product is isolated via column chromatography, though yields are lower (83%) compared to photochemical methods. Byproducts include chloromethyl derivatives due to CCl₄ decomposition under reflux conditions.

Comparative Data:

| Parameter | Photochemical Method | Thermal Method |

|---|---|---|

| Solvent | Benzene | CCl₄ |

| Initiator | UV light (≥390 nm) | AIBN |

| Reaction Time | 24 hours | 8 hours |

| Yield | 100% | 83% |

| Byproducts | None | Chloromethyl derivatives |

Solvent Effects and Byproduct Formation

Role of Solvent Polarity

The choice of solvent critically impacts reaction efficiency:

-

Benzene: Non-polar and inert, it stabilizes radical intermediates without participating in side reactions.

-

Carbon Tetrachloride: Polar and prone to homolytic cleavage at high temperatures, leading to trichloromethyl radicals (). These radicals compete with bromine abstraction, resulting in mixed halogenation products.

Mitigation Strategies

To suppress byproducts in thermal methods:

-

Solvent Replacement: Replace CCl₄ with chlorobenzene or dichloromethane, which exhibit lower radical activity.

-

Stoichiometric Control: Use a slight excess of NBS (2.5 equivalents) to ensure complete bromination before solvent decomposition.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Bis(bromomethyl)naphthalene undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding naphthalene derivatives with different functional groups.

Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl-substituted naphthalene derivatives

Common Reagents and Conditions

Substitution: Typical reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are usually carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield naphthylmethylamines, while oxidation can produce naphthoquinones .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Synthesis of Functionalized Compounds

- 1,4-Bis(bromomethyl)naphthalene is utilized in the synthesis of various functionalized organic compounds. It serves as a building block for creating complex molecules through nucleophilic substitution reactions, where the bromine atoms can be replaced by various nucleophiles to form new carbon-nitrogen or carbon-carbon bonds .

- Polymer Chemistry

- Dyes and Pigments

- Biochemical Applications

Industrial Applications

- Heat-Resistant Polymers

- Material Science

Case Studies

Wirkmechanismus

The mechanism of action of 1,4-Bis(bromomethyl)naphthalene primarily involves its reactivity towards nucleophiles. The bromomethyl groups are highly reactive, allowing the compound to participate in various substitution reactions. These reactions often proceed through a nucleophilic substitution mechanism, where the bromine atoms are replaced by other nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,8-Bis(bromomethyl)naphthalene: Similar in structure but with bromomethyl groups at the 1 and 8 positions.

2-(Bromomethyl)naphthalene: Contains a single bromomethyl group at the 2 position.

1,4-Bis(dibromomethyl)naphthalene: Contains two dibromomethyl groups, leading to increased steric hindrance and different reactivity patterns.

Uniqueness

1,4-Bis(bromomethyl)naphthalene is unique due to its symmetrical structure and the presence of two reactive bromomethyl groups. This makes it highly versatile in organic synthesis, allowing for the formation of a wide range of derivatives through various chemical reactions .

Biologische Aktivität

1,4-Bis(bromomethyl)naphthalene (CAS Number: 58791-49-4) is a polybrominated aromatic compound that has garnered attention due to its unique biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, synthesis, mechanisms of action, and implications for further research.

- Molecular Formula : C₁₂H₁₀Br₂

- Molecular Weight : 314.02 g/mol

- Melting Point : 169-173 °C

- Purity : Typically reported around 65% .

Synthesis

This compound can be synthesized through various methods, including bromination of naphthalene derivatives. The synthetic pathways often involve multiple steps to ensure the desired bromination pattern and yield.

Crosslinking Activity

The compound has been shown to induce crosslinking in DNA, which is a critical mechanism in the development of certain anticancer agents. This property allows it to form intrastrand crosslinks akin to those produced by cisplatin, potentially leading to its use in cancer therapies. The extent of crosslinking is influenced by the substitution patterns of the bromine atoms and the overall electronic properties of the molecule .

Study on Mutagenicity

In a study assessing various naphthalene derivatives for mutagenicity, this compound was not directly tested; however, related compounds demonstrated significant mutagenic potential. The findings suggest that halogenated naphthalenes could pose risks for genetic mutations due to their ability to interact with DNA .

Synergistic Effects with Antibiotics

Another area of interest is the compound's potential synergistic effects when combined with antibiotics. While specific data on this compound is sparse, similar bis-amidine compounds have shown enhanced antibacterial properties when paired with traditional antibiotics against Gram-negative pathogens . This suggests that further exploration into its combinatory effects could yield valuable insights.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Crosslinking : Induces structural changes in DNA that can inhibit replication and transcription.

- Membrane Disruption : Like other hydrophobic compounds, it may disrupt cellular membranes, leading to cell lysis .

- Reactive Oxygen Species (ROS) Generation : Potentially leads to oxidative stress within cells, contributing to cytotoxic effects.

Research Findings Summary

| Property | Findings |

|---|---|

| Antimicrobial Activity | Significant potential as indicated by structural analogs |

| DNA Crosslinking | Comparable to cisplatin in mechanism |

| Mutagenicity | High potential based on related compounds |

| Synergistic Effects | Possible enhancement with antibiotics |

Q & A

What are the optimized synthetic routes for 1,4-bis(bromomethyl)naphthalene, and how do reaction conditions influence yield and purity?

Basic

The synthesis typically involves bromination of 1,4-dimethylnaphthalene using brominating agents like N-bromosuccinimide (NBS) under radical initiation. Key factors include solvent choice (e.g., carbon tetrachloride for solubility), stoichiometric control of bromine, and reaction temperature (60–80°C) to minimize side products like over-brominated derivatives . Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating high-purity crystals suitable for X-ray diffraction .

Advanced

Advanced routes employ phase-transfer catalysis (PTC) to enhance bromination efficiency. For example, using tetrabutylammonium bromide (TBAB) in a biphasic system (water/dichloromethane) improves regioselectivity. Nuclear Magnetic Resonance (NMR) monitoring (e.g., disappearance of methyl proton signals at δ 2.5 ppm) ensures precise reaction termination. Yield optimization (>85%) requires strict anhydrous conditions to prevent hydrolysis of intermediates .

How do crystallographic parameters inform the structural analysis of this compound derivatives?

Basic

Single-crystal X-ray diffraction reveals bond lengths (C–Br ≈ 1.93–1.97 Å) and angles (C–C–Br ≈ 109–112°), confirming tetrahedral geometry at brominated carbons. Crystallographic data (e.g., space group P1̄) and unit cell parameters (e.g., a = 7.2 Å, b = 9.1 Å) provide baseline structural validation .

Advanced

High-resolution studies highlight deviations in dihedral angles between naphthalene cores and substituents. For instance, methoxy-substituted derivatives exhibit dihedral angles of 59–67° between the naphthalene plane and benzene rings, influencing molecular packing and intermolecular interactions (e.g., C–H⋯Br contacts). Discrepancies in independent molecules within the unit cell (e.g., 6.91° vs. 8.82° dihedral angles) suggest conformational flexibility impacting supramolecular assembly .

What methodological approaches resolve contradictions in toxicity data for this compound?

Basic

Standardized protocols from the Toxicological Profile for Naphthalene Derivatives recommend:

- Inhalation studies : Exposure chambers with controlled humidity to prevent aerosol formation.

- Oral dosing : Use of corn oil as a vehicle to enhance bioavailability.

- Endpoint selection : Prioritize hepatic/renal biomarkers (e.g., ALT, BUN) due to metabolic activation via cytochrome P450 .

Advanced

Contradictions in acute toxicity (e.g., LD₅₀ variations in rodents) are addressed through:

- Dose-response modeling : Hill equation analysis to distinguish threshold effects.

- Cohort stratification : Genetic profiling (e.g., CYP2E1 polymorphisms) to identify susceptible subpopulations.

- Risk of bias assessment : Tools like Table C-7 (randomization and blinding checks) improve reproducibility in animal studies .

How does this compound function as a monomer in polymer synthesis, and what characterization methods validate copolymer structures?

Basic

As a di-electrophile, it undergoes polycondensation with di-nucleophiles (e.g., hydroquinone) via nucleophilic aromatic substitution. Fourier-Transform Infrared Spectroscopy (FTIR) confirms C–Br bond disappearance (peaks ~500–600 cm⁻¹) and ether linkage formation (C–O–C stretch ~1250 cm⁻¹) .

Advanced

Advanced copolymerization with π-conjugated systems (e.g., tetrathiafulvalene) requires:

- Kinetic control : Stoichiometric titration to prevent crosslinking.

- Gel Permeation Chromatography (GPC) : Measures molecular weight distribution (Đ < 1.5).

- Electroluminescence testing : Bandgap tuning (λₑₘ ≈ 450 nm) for optoelectronic applications .

What computational methods predict the reactivity of this compound in cross-coupling reactions?

Advanced

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G**) model transition states for Suzuki-Miyaura couplings. Key findings:

- Charge distribution : Bromine atoms exhibit partial positive charge (Mulliken: +0.25 e), favoring oxidative addition to Pd(0).

- Steric maps : Substituents at the 2,6-positions reduce reaction barriers by 12–15 kcal/mol compared to 1,4-substitution .

How do crystallization solvents impact the morphology of this compound derivatives?

Advanced

Polar solvents (e.g., ethyl acetate) yield needle-like crystals with π-stacking distances of 3.5 Å, while non-polar solvents (e.g., hexane) produce plate-like morphologies dominated by van der Waals interactions. Differential Scanning Calorimetry (DSC) reveals solvent-dependent melting points (e.g., 421–423 K in ethyl acetate vs. 415 K in hexane) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.